REACTION_CXSMILES
|
S([O-])([O-])=O.[Na+].[Na+].[C:7]1([S:17](Cl)(=[O:19])=[O:18])[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:10]=[CH:9][CH:8]=1>O>[C:7]1([S:17]([OH:19])=[O:18])[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:10]=[CH:9][CH:8]=1 |f:0.1.2|
|
Name
|
|
Quantity
|
189 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
68 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)S(=O)(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was warmed at a temperature
|
Type
|
CUSTOM
|
Details
|
ranging from 60° to 70° C.
|
Type
|
CUSTOM
|
Details
|
the mixture was reacted at a temperature
|
Type
|
FILTRATION
|
Details
|
Insolubles were filtered off
|
Type
|
CUSTOM
|
Details
|
was brought back to room temperature
|
Type
|
ADDITION
|
Details
|
the solution was acidified by addition of conc. hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
The resulting precipitates
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)S(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 55 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |